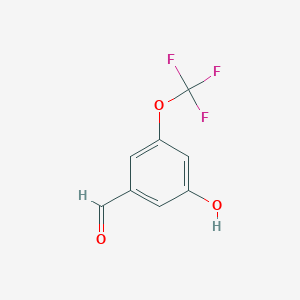

3-Hydroxy-5-(trifluoromethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

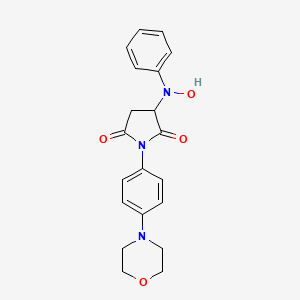

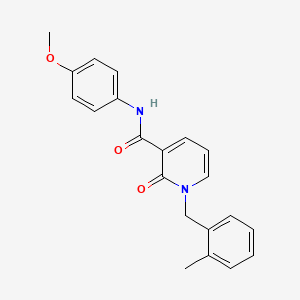

3-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a chemical compound used in chemical synthesis . It has a molecular formula of C8H5F3O3 .

Synthesis Analysis

The synthesis of similar compounds involves multiple stages. For instance, 2-methoxy-3,5-bis(trifluoromethyl)benzaldehyde reacts with boron tribromide in dichloromethane at temperatures ranging from -78 to 25 degrees Celsius for 20 hours . This is followed by a reaction with water in dichloromethane at temperatures ranging from -40 to 20 degrees Celsius .

Molecular Structure Analysis

The molecular structure of this compound can be represented as CF3OC6H4CHO . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

This compound may be used in chemical synthesis . It’s also formed as an intermediate during the biotransformation pathways of CP-122,721 in humans .

Physical And Chemical Properties Analysis

This compound is a clear yellow liquid . It has a refractive index of 1.454 (lit.) . Its boiling point is between 83-86 °C/24 mmHg (lit.) , and it has a density of 1.33 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Synthetic Transformations and Organic Chemistry Applications

Hydroxy-beta-thiolactams to Oxazole-2-thiones Conversion : A novel DMSO-promoted oxidation process was demonstrated where 3-Aryl-3-hydroxy-1-methylazetidine-2-thiones react with HCl in DMSO to give 3-methyl-5-aryloxazole-2-thiones. The reaction showcased how substituent effects correlate with rate effects on hydrolyses of acetals of benzaldehyde, indicating the significance of the hydroxyl group in synthetic transformations (Creary & Losch, 2008).

Polyoxometalate-Intercalated Layered Double Hydroxides : Demonstrated as efficient and recyclable bifunctional catalysts for cascade reactions involving the oxidation of benzyl alcohol to benzaldehyde followed by Knoevenagel condensation. This research highlights the utility of related benzaldehyde compounds in catalysis and synthetic organic transformations (Liu et al., 2016).

Catalytic Deoxygenation of Benzaldehyde : Explored over gallium-modified ZSM-5 catalysts, demonstrating the deoxygenation process which could be relevant in transformations involving similar aldehyde structures. This study underscores the catalytic potential of such compounds in organic synthesis (Ausavasukhi et al., 2009).

Physicochemical and Material Science Applications

- Comparative Analysis of Molecular Structure and Vibrational Spectral Studies : A comparative analysis between 3-hydroxy-4-methoxy-benzaldehyde and 4-hydroxy-3-methoxy-benzaldehyde was performed, focusing on their spectral studies and quantum mechanical calculations. Such studies are crucial in understanding the physicochemical properties of similar compounds (Yadav, Sharma, & Kumar, 2018).

Safety and Hazards

3-Hydroxy-5-(trifluoromethoxy)benzaldehyde is classified as a combustible liquid . It’s harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, and using only outdoors or in a well-ventilated area . Protective equipment such as gloves, eyeshields, and dust mask type N95 (US) are recommended .

Mécanisme D'action

Target of Action

It is suggested that the compound may have an effect on the respiratory system .

Biochemical Pathways

It is known that a similar compound, 2-hydroxy-5-(trifluoromethoxy)benzaldehyde, is formed as an intermediate during the biotransformation pathways of cp-122,721 in humans .

Action Environment

It is generally recommended to keep the compound away from ignition sources, including static discharges .

Propriétés

IUPAC Name |

3-hydroxy-5-(trifluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-7-2-5(4-12)1-6(13)3-7/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXZPCRXCUBKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2606158.png)

methyl]phenyl acetate](/img/structure/B2606164.png)

![2-[(3-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2606166.png)

![Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate](/img/structure/B2606167.png)

![3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide](/img/structure/B2606176.png)